N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chloro-5-(methylamino)-1,3-thiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide
- N-[4-Chloro-6-(methylamino)-5-[(4-nitrophenyl)azo]-2-pyrimidinyl]acetamide
Uniqueness
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
828920-76-9 |
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Molecular Formula |
C6H8ClN3OS |
Molecular Weight |
205.67 g/mol |
IUPAC Name |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H8ClN3OS/c1-3(11)9-6-10-4(7)5(8-2)12-6/h8H,1-2H3,(H,9,10,11) |
InChI Key |
IIYFWKKDWQLZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)NC)Cl |
Origin of Product |
United States |
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